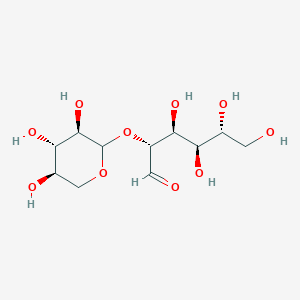

D-Glucose, O-D-xylosyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Glucose, O-D-xylosyl-, also known as D-Glucose, O-D-xylosyl-, is a useful research compound. Its molecular formula is C11H20O10 and its molecular weight is 312.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Glucose, O-D-xylosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose, O-D-xylosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

1. Diabetes Management

D-Xylose, a component of D-Glucose, O-D-xylosyl-, has shown promising results in managing blood glucose levels. Studies indicate that D-xylose supplementation can significantly reduce fasting serum glucose levels and enhance insulin secretion in diabetic models. In one study, D-xylose improved pancreatic tissue regeneration and reduced gluconeogenesis markers, suggesting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .

Case Study:

A study involving diabetic rats demonstrated that D-xylose supplementation led to a decrease in the area under the glucose curve (AUC) during oral glucose tolerance tests (OGTT), indicating improved glucose regulation .

| Parameter | Control Group | D-Xylose Group |

|---|---|---|

| Fasting Serum Glucose (mg/dL) | 150 | 120 |

| AUC (OGTT) | 300 | 200 |

2. Anticariogenic Properties

D-Xylitol, derived from D-xylose, exhibits anticariogenic properties, making it beneficial in dental health. It helps in remineralizing enamel and reducing the incidence of dental caries. This property has led to its incorporation into oral care products .

Industrial Applications

1. Bioconversion and Fermentation

D-Glucose, O-D-xylosyl- serves as a substrate for microbial fermentation processes. The conversion of D-xylose to D-xylitol is catalyzed by various yeast strains, which can be used to produce low-calorie sweeteners. For instance, Debaryomyces hansenii has been identified as an efficient producer of D-xylitol from D-xylose .

Case Study:

Research showed that Hansenula polymorpha could produce up to 58 g/L of D-xylitol from D-xylose within four days of fermentation .

| Microorganism | D-Xylose Concentration (g/L) | D-Xylitol Produced (g/L) |

|---|---|---|

| Hansenula polymorpha | 125 | 58 |

| Debaryomyces hansenii | 10 | 5.84 |

2. Biofuel Production

D-Xylose is also significant in biofuel production, particularly ethanol. Engineered strains of Saccharomyces cerevisiae can ferment both D-glucose and D-xylose, although they preferentially consume glucose first. Recent advancements in metabolic engineering aim to enhance the efficiency of xylose utilization .

Cosmetic Applications

1. Skin Care Formulations

D-Glucose derivatives are increasingly used in cosmetic formulations for their moisturizing properties. The incorporation of xylosyl extensions into glycan structures enhances skin hydration and improves product stability .

Case Study:

A study on topical formulations revealed that products containing xylosyl extensions exhibited improved skin hydration compared to those without .

| Formulation Type | Moisture Retention (%) | Skin Irritation Score |

|---|---|---|

| Control | 45 | 3 |

| With Xylosyl Extension | 65 | 1 |

Propriétés

Numéro CAS |

130272-68-3 |

|---|---|

Formule moléculaire |

C11H20O10 |

Poids moléculaire |

312.27 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2/t4-,5-,6+,7-,8+,9-,10-,11?/m1/s1 |

Clé InChI |

PVKZAQYUEVYDGV-CGOOJBRSSA-N |

SMILES |

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |

Synonymes |

Xyl-Glc xylose-glucose xylosyl-glucose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.